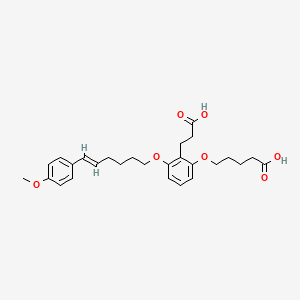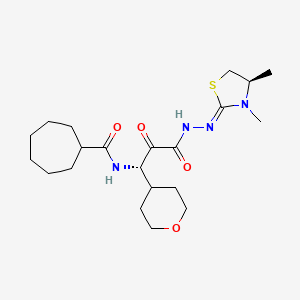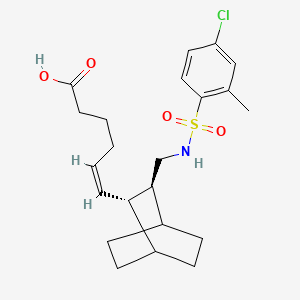
Modipafant racemate
Overview
Description
Mechanism of Action
Target of Action
Modipafant racemate is a potent and specific oral antagonist of the Platelet Activating Factor (PAF) receptor . The PAF receptor plays a crucial role in mediating inflammation, and its activation can lead to various biological effects relevant to conditions such as asthma .
Mode of Action
Modipafant interacts with the PAF receptor, acting as a selective antagonist . This means it binds to the PAF receptor and blocks its activation, thereby preventing the receptor’s normal function . The potency of antagonizing PAF-induced aggregation increases markedly when preincubation time with Modipafant .
Biochemical Pathways
The PAF receptor is involved in various biochemical pathways related to inflammation. When activated, it can recruit and activate inflammatory cells, leading to the secondary release of leukotrienes, prostaglandins, and oxygen-free radicals . By blocking the PAF receptor, Modipafant can potentially disrupt these pathways and mitigate the associated inflammatory responses .
Pharmacokinetics
Modipafant is an orally active compound
Result of Action
The primary result of Modipafant’s action is the reduction of inflammation. By blocking the PAF receptor, Modipafant can prevent the receptor’s associated inflammatory responses, such as bronchoconstriction, microvascular leakage, mucus hypersecretion, and an increase in bronchial hyperresponsiveness . It’s worth noting that modipafant has no effect on antigen challenge .
Biochemical Analysis
Biochemical Properties
Modipafant racemate plays a significant role in biochemical reactions by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby preventing the downstream signaling cascade that leads to inflammation. This compound interacts with enzymes, proteins, and other biomolecules involved in the inflammatory response, such as leukotrienes, prostaglandins, and oxygen-free radicals .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the platelet-activating factor-induced aggregation of platelets, reducing bronchoconstriction, and decreasing microvascular leakage and mucus hypersecretion. These effects are particularly relevant in conditions like asthma, where this compound helps to alleviate symptoms by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the platelet-activating factor receptor, thereby blocking the receptor’s interaction with its ligand. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. This compound also affects gene expression by modulating the transcription of genes involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In in vitro and in vivo studies, this compound has shown long-lasting activity, with its effects on cellular function persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet-activating factor-induced responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased bronchial hyperresponsiveness and potential toxicity to other organs .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate the production and degradation of inflammatory mediators, such as leukotrienes and prostaglandins. These interactions can affect metabolic flux and alter the levels of various metabolites involved in inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. This compound’s distribution is crucial for its ability to modulate inflammatory responses effectively .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed to modulate the inflammatory response .
Preparation Methods
The synthesis of UK-74505 involves the creation of a 1,4-dihydropyridine structure, which is a common motif in many biologically active compounds. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.
Cyclization: The intermediate undergoes cyclization to form the 1,4-dihydropyridine core.
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity and selectivity.
Industrial production methods for UK-74505 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
UK-74505 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the dihydropyridine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of 1,4-dihydropyridines.
Biology: The compound is used to investigate the role of platelet activating factor in various biological processes, including inflammation and immune response.
Medicine: UK-74505 has shown promise in preventing severe dengue infection and reducing inflammation in various animal models
Comparison with Similar Compounds
UK-74505 is unique among platelet activating factor receptor antagonists due to its irreversible binding and long-acting effects. Similar compounds include:
Apafant: Another platelet activating factor receptor antagonist with a shorter duration of action.
UK-74505 stands out due to its higher potency and longer duration of action compared to these similar compounds .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924329 | |
| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122956-68-7 | |
| Record name | Modipafant racemate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODIPAFANT, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/new.no-structure.jpg)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)

![4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid](/img/structure/B1677317.png)





